Eseroline
Overview
Description
Eseroline is a naturally occurring alkaloid that has received significant attention in scientific research due to its potential therapeutic applications. It is a member of the isoquinoline family of alkaloids and is found in various plants, including Eschscholzia californica (California poppy) and Corydalis yanhusuo. Eseroline has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Opiate-like Actions : Eseroline exhibits opiate-like activities. It has been shown to depress twitch responses in guinea pig ileum preparations and induce naloxone-antagonizable analgesia and catalepsy in rats. This suggests potential applications in pain management and neurological research (Jhamandas, Elliott, & Sutak, 1981).
Antinociceptive Agent : Eseroline demonstrates stronger antinociceptive action than morphine in tests, with rapid onset and significant inhibition of electrically evoked twitches in mouse vas deferens and guinea-pig ileum. This positions eseroline as a potent candidate for pain relief research (Bartolini, Renzi, Galli, Aiello, & Bartolini, 1981).
Neuronal Cell Death : Studies on neuronal cell culture systems showed that eseroline can induce neuronal cell death, highlighting a potential toxicological aspect of eseroline that is crucial for understanding its pharmacological limitations (Somani, Kutty, & Krishna, 1990).
Effects on Nociceptive Neurons : Eseroline suppresses the nociceptive responses of neurons in the thalamus of anesthetized rats, an effect which starts rapidly after administration. This further supports its potential use in pain and sensory perception studies (Braga, Tiengo, Biella, Dall'oglio, & Fraschini, 1984).
Inhibition of Acetylcholinesterase : Eseroline is a competitive inhibitor of acetylcholinesterase, with its action being rapidly reversible. This suggests potential uses in studies related to enzyme inhibition and neurochemistry (Galli, Renzi, Grazzini, Bartolini, Aiello-Malmberg, & Bartolini, 1982).
Morphine-like Effects : Research indicates that eseroline has morphine-like effects, with analgesic effects detectable in the rat hot plate test and antagonized by naloxone. This aligns eseroline with opiate receptor agonist properties (Fürst, Friedmann, Bartolini, Bartolini, Aiello-Malmberg, Galli, Somogyi, & Knoll, 1982).
Effects on Dorsal Horn Neurons : Eseroline administration results in the suppression of neuronal responses to C-fiber-related afferents in rats, suggesting potential applications in understanding spinal cord and pain mechanisms (Braga, Biella, Fraschini, & Tiengo, 1986).
Protection Against Poisoning : Eseroline has been studied for its protective action against poisoning by cholinesterase inhibitors, highlighting its potential application in toxicology and therapeutic interventions (Galli, Aiello, Renzi, & Bartolini, 1985).
Stability and Degradation : The stability of eseroline under various conditions was studied, important for understanding its pharmacokinetic properties (Yang, Wilken, & Clark, 1987).
properties
IUPAC Name |
(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13/h4-5,8,12,16H,6-7H2,1-3H3/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGWQUVGHPDEBZ-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891448 | |
Record name | Eseroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eseroline | |
CAS RN |
469-22-7 | |
Record name | Eseroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=469-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eseroline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eseroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESEROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q22H41O18D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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